2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that features a cyclopentyl group, a pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the ethyl group: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl group.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the acetamide or pyrazole ring.
Scientific Research Applications
2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the acetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentyl group with a pyrazole ring and an acetamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)8-7-15-14(18)10-13-5-3-4-6-13/h9,13H,3-8,10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFULPPZKSHBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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